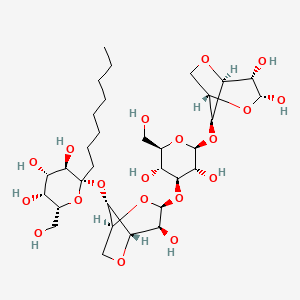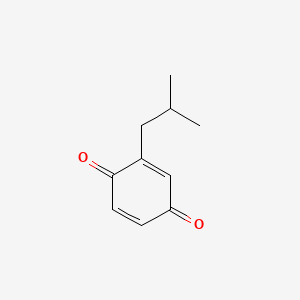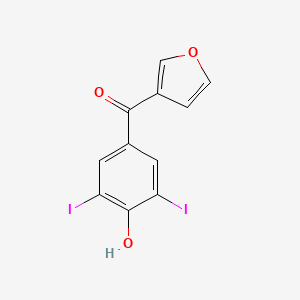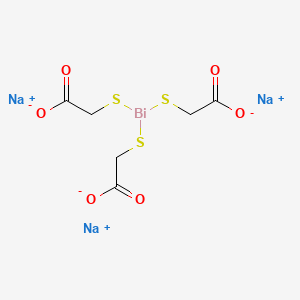![molecular formula C14H17NO3S2 B13739360 [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate is a chemical compound that belongs to the class of carbodithioates This compound is characterized by the presence of a morpholine ring, a methoxyphenyl group, and a carbodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate typically involves the reaction of 4-methoxybenzaldehyde with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the carbodithioate group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or sulfide derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted morpholine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the carbodithioate group allows it to interact with thiol-containing enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to modulate enzyme activity makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as thiol-containing enzymes. The carbodithioate group can form covalent bonds with the thiol groups of these enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-Methoxyphenyl isocyanate
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the morpholine ring and the carbodithioate group. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C14H17NO3S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H17NO3S2/c1-17-12-4-2-11(3-5-12)13(16)10-20-14(19)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Clé InChI |
SUDSXNDGGPMQNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CSC(=S)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)











![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
